molecular formula C15H23NO4S B479524 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine CAS No. 540515-86-4

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine

Cat. No.: B479524
CAS No.: 540515-86-4
M. Wt: 313.4g/mol
InChI Key: VTLKDIZFPMAZSG-UHFFFAOYSA-N
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Description

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is a synthetic sulfonyl morpholine derivative of interest in medicinal chemistry and chemical biology research. Compounds featuring a sulfonamide group linked to a morpholine ring are frequently investigated as key intermediates or potential pharmacophores in drug discovery efforts . The structural motif of a substituted phenyl ring connected to a sulfonyl group is a common feature in synthetic chemistry, often utilized to create molecules with specific three-dimensional networks and intermolecular interactions, which can be critical for crystallography and material science studies . Key Research Applications: • Medicinal Chemistry: Serves as a valuable building block for the synthesis of more complex molecules for biological screening. The morpholine sulfonamide structure is a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. • Chemical Synthesis: Acts as a versatile intermediate for further functionalization. The sulfonyl group can be a precursor for various nucleophilic substitution reactions, allowing researchers to explore structure-activity relationships (SAR). • Materials Science: The molecular structure may be studied for its crystal packing and supramolecular architecture, influenced by weak non-covalent interactions such as C-H···O hydrogen bonds . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11(2)13-10-15(12(3)9-14(13)19-4)21(17,18)16-5-7-20-8-6-16/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKDIZFPMAZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of morpholine with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and isopropyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring provides additional binding affinity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs identified in the evidence, focusing on structural variations, physicochemical properties, and functional implications.

2.1. Substituent Variations on the Aromatic Ring
  • Target Compound: Features isopropyl (C₃H₇), methoxy (OCH₃), and methyl (CH₃) groups on the benzene ring.
  • 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine () : Substitutes isopropyl and methyl with bromo (Br) at position 5. Bromine’s electronegativity and larger atomic radius increase molecular weight (~80 AMU higher than H) and may alter reactivity (e.g., participation in nucleophilic substitution) .
2.2. Sulfur Oxidation State and Linkage
  • Target Compound : Contains a sulfonyl (-SO₂-) group, which is fully oxidized and polar, contributing to hydrogen-bonding capacity and stability .
  • 4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine () : Features a sulfinyl (-SO-) group, which is less oxidized and more reactive. This may reduce stability but enhance interactions with chiral biological targets .
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Uses a sulfonamide (-SO₂NH-) linkage, introducing a hydrogen-bond donor (NH) that could improve target affinity but reduce metabolic stability compared to sulfonyl derivatives .
2.3. Heterocyclic Modifications
  • Target Compound : Morpholine is the sole heterocycle.
  • The additional morpholinylpropoxy chain increases molecular weight and flexibility .
  • ’s Compound : Includes a pyrimidine ring, a nitrogen-rich heterocycle that can participate in hydrogen bonding and metal coordination, altering electronic properties and bioavailability .

Biological Activity

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is a complex organic compound notable for its unique structural features, which include a morpholine ring and a sulfonyl group attached to a substituted phenyl ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H25NO4SC_{16}H_{25}NO_4S. The structure is characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Sulfonyl Group : A functional group containing sulfur that can enhance the compound's reactivity.
  • Substituted Phenyl Ring : Features isopropyl, methoxy, and methyl groups which contribute to its biological activity.

The mechanism of action for this compound involves interactions with various molecular targets, primarily enzymes and receptors. The sulfonyl group can form strong interactions with active sites on proteins, while the morpholine ring enhances solubility and binding affinity. This dual interaction may lead to inhibition of specific enzymatic activities or modulation of receptor functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various pathogens, showing significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound demonstrated:

  • Inhibition of Biofilm Formation : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of Ciprofloxacin in some assays.
  • Synergistic Effects : When combined with other antibiotics like Ketoconazole, it exhibited synergistic effects that lowered MIC values.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • DNA Gyrase Inhibition : It showed inhibitory activity with IC50 values ranging from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : Exhibited potent inhibition with IC50 values between 0.52 and 2.67 μM, indicating its potential as a therapeutic agent in cancer treatment.

Research Findings

A summary of key findings from recent research on the biological activity of this compound is presented below:

Study FocusFindings
Antimicrobial ActivitySignificant activity against S. aureus and S. epidermidis; MIC values comparable to Ciprofloxacin .
Biofilm InhibitionSuperior reduction in biofilm formation compared to standard antibiotics .
Enzyme InhibitionIC50 values for DNA gyrase (12.27–31.64 μM) and DHFR (0.52–2.67 μM) .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives of morpholine compounds, including this compound. The results indicated that this compound was among the most effective against tested bacterial strains, demonstrating both bactericidal and bacteriostatic properties.
  • Synergistic Drug Interactions : In another case study, the compound was tested in combination with traditional antibiotics, revealing enhanced efficacy which suggests potential applications in overcoming antibiotic resistance.

Q & A

Basic: What are the standard synthetic routes for 4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine?

Methodological Answer:
The synthesis typically involves sulfonylation of the substituted phenyl ring followed by coupling with morpholine. A common approach includes:

  • Step 1: Sulfonation of 5-isopropyl-4-methoxy-2-methylphenol using chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2: Reaction of the sulfonyl chloride with morpholine under basic conditions (e.g., triethylamine in anhydrous THF) to form the sulfonamide bond.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:
Optimization requires controlling steric and electronic factors:

  • Temperature: Maintain 0–5°C during sulfonation to prevent over-sulfonation.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of morpholine.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling.
  • Work-up: Quench excess sulfonyl chloride with ice-cold NaHCO₃ to avoid hydrolysis. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the morpholine ring (δ ~3.6 ppm for N-CH₂) and aryl-sulfonyl group (δ ~7.2–7.5 ppm for aromatic protons).
  • IR: Strong absorption at ~1150–1200 cm⁻¹ (S=O stretch) and ~1350 cm⁻¹ (sulfonamide S-N).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected for C₁₆H₂₃NO₄S: 334.14 m/z). Cross-reference with fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Diffraction: Use SHELXL (via Olex2 interface) for structure refinement. Key parameters:
    • Collect data at 100 K to reduce thermal motion.
    • Resolve torsional angles of the isopropyl group to confirm steric orientation.
    • Validate hydrogen bonding between sulfonyl oxygen and morpholine protons.
  • Validation Tools: Check R-factor (<5%), electron density maps (e.g., omit maps for disordered regions), and CCDC deposition for comparative analysis .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variants: Synthesize analogs with modifications to:
    • Morpholine Ring: Replace with piperazine or thiomorpholine.
    • Sulfonyl Group: Substitute with carbonyl or phosphoryl groups.
  • Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with steric/electronic descriptors (Hammett σ, logP) .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

  • Replicate Conditions: Standardize assay parameters (e.g., cell line passage number, serum concentration).
  • Orthogonal Assays: Confirm target engagement via thermal shift assays (DSF) or cellular thermal shift assays (CETSA).
  • Data Normalization: Use Z-factor analysis to quantify assay robustness and exclude outliers .

Basic: What safety protocols are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
  • Waste Disposal: Neutralize acidic byproducts with 10% NaOH before disposal. Document handling per OSHA guidelines .

Advanced: How to predict binding modes using computational docking?

Methodological Answer:

  • Protein Preparation: Retrieve target structure from PDB (e.g., 4YAY for kinases). Remove water molecules and add polar hydrogens.
  • Docking Software: Use AutoDock Vina with Lamarckian GA. Define grid box around the active site (20 ų).
  • Scoring: Analyze binding poses for sulfonyl-morpholine interactions (e.g., hydrogen bonds with catalytic lysine). Validate with MD simulations (NAMD, 100 ns trajectory) .

Advanced: What strategies improve enantiomeric purity in chiral analogs?

Methodological Answer:

  • Chiral Resolution: Use preparative HPLC with a Chiralpak IA column (hexane/isopropanol eluent).
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonylation.
  • Circular Dichroism (CD): Monitor enantiomeric excess (ee) at 220–260 nm. Compare with racemic controls .

Basic: How to assess compound stability under varying pH conditions?

Methodological Answer:

  • Buffer Preparation: Dissolve compound in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.5).
  • Incubation: Store solutions at 25°C and 40°C. Sample at 0, 24, 48, and 72 hours.
  • Analysis: Quantify degradation via UPLC-MS. Identify major degradation products (e.g., hydrolysis of sulfonamide bond) using MS/MS fragmentation .

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